![molecular formula C7H9BO3 B031394 4-Hydroxy-2-methylphenylboronic acid CAS No. 493035-82-8](/img/structure/B31394.png)
4-Hydroxy-2-methylphenylboronic acid
Overview
Description
4-Hydroxy-2-methylphenylboronic acid is a chemical compound with the CAS Number: 493035-82-8 . It appears as a white to very pale yellow crystal or powder .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2-methylphenylboronic acid is C7H9BO3 . The molecular weight is 151.96 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2-methylphenylboronic acid are as follows :Scientific Research Applications
Basic Information
“4-Hydroxy-2-methylphenylboronic acid” is an organic compound with the molecular formula C7H9BO3 and a molecular weight of 151.96 g/mol . It appears as a white to almost white powder or crystal .
Synthesis of Bioactive Molecules
This compound has been explored as a potential building block for the synthesis of novel bioactive molecules. These bioactive molecules have a wide range of applications in the field of medicinal chemistry, including the development of new drugs and therapies.
Development of Enzyme Inhibitors
“4-Hydroxy-2-methylphenylboronic acid” can be used in the development of enzyme inhibitors. Enzyme inhibitors are substances that bind to enzymes and decrease their activity. They have many applications in medicine, as they can be used to treat diseases by targeting specific enzymes in the body.
Protein-Protein Interaction Modulators
This compound can also be used to develop protein-protein interaction modulators. These modulators can influence the interactions between proteins, which play a crucial role in many biological processes. This has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Suzuki–Miyaura Cross-Coupling Reactions
“4-Hydroxy-2-methylphenylboronic acid” can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst. It’s a widely-used method for forming carbon-carbon bonds in organic synthesis.
Safety And Hazards
properties
IUPAC Name |
(4-hydroxy-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYNIONWDBJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378464 | |
Record name | 4-Hydroxy-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylphenylboronic acid | |
CAS RN |
493035-82-8 | |
Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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